

Eosin Y: A Technical Guide to Solubility and Laboratory Preparation

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For Researchers, Scientists, and Drug Development Professionals

Eosin Y is a synthetic xanthene dye, a tetrabromo derivative of fluorescein, widely utilized across various scientific disciplines.[1] It is most recognized for its role as a counterstain in the standard Hematoxylin and Eosin (H&E) staining protocol, a cornerstone of histological examination.[2][3] In this application, it imparts a vibrant pink or red color to basic cellular components such as the cytoplasm, collagen, and muscle fibers, providing a stark contrast to the blue-purple nuclei stained by hematoxylin.[2][4] Beyond histology, **Eosin Y** is gaining prominence as a potent photosensitizer and a cost-effective photoredox catalyst in organic synthesis.[1]

This guide provides a comprehensive overview of the solubility characteristics of **Eosin Y**, detailed protocols for its preparation for laboratory use, and visual workflows for its primary applications.

Data Presentation: Chemical Properties and Solubility

Eosin Y primarily exists in two forms: the free acid (spirit-soluble) and its disodium salt (water-soluble), the latter being more common for laboratory preparations.[1] The solubility is highly dependent on its chemical form and the solvent used.[1]

Table 1: Chemical Properties of **Eosin Y** (Disodium Salt)



Property	Value	Reference	
IUPAC Name	disodium;2-(2,4,5,7- tetrabromo-3-oxido-6- oxoxanthen-9-yl)benzoate	[5]	
Common Names	Eosin Y, Eosin Yellowish, Acid Red 87, C.I. 45380	[3][6][7]	
Chemical Formula	C20H6Br4Na2O5	[6]	
Molar Mass	691.85 g/mol (anhydrous)	[3]	
Appearance	Red to reddish powder	der [5][6]	
Melting Point	295.5 °C (decomposes)	[6]	

Table 2: Solubility of **Eosin Y** Forms in Various Solvents

Chemical Form	CAS Number	Solvent	Reported Solubility
Eosin Y (Free Acid)	15086-94-9	Water	0.8 mg/mL[8]
Ethanol	10 mg/mL[8]		
Ethylene Glycol Monomethyl Ether	40 mg/mL[8]		
Eosin Y (Disodium Salt)	17372-87-1	Water	≥ 100 mg/mL[5]
Water	Freely Soluble[1]		
Water	40% (w/v) or 40 g/100mL[1][3]	_	
Ethanol	Freely Soluble[1]	-	
Ethanol	40% (w/v) or 40 g/100mL[1][3]		



Experimental Protocols: Preparation of Eosin Y Solutions

The concentration of **Eosin Y** solutions typically ranges from 0.5% to 5% (w/v), with the choice between aqueous and alcoholic preparations depending on the specific application and laboratory preference.[4]

Protocol 1: Preparation of 1% Aqueous Eosin Y Stock Solution

This protocol is suitable for routine H&E staining when a vibrant cytoplasmic stain is desired.

Materials:

- Eosin Y powder (disodium salt)
- Distilled or deionized water
- · Magnetic stirrer and stir bar
- Graduated cylinder
- Beaker
- Weighing balance and weigh paper
- Storage bottle (amber glass recommended)
- Thymol (optional, as a preservative)

Procedure:

- Weigh 1 gram of **Eosin Y** powder and transfer it to a clean beaker.[4]
- Add 100 mL of distilled water to the beaker.[4]
- Place the beaker on a magnetic stirrer and add a stir bar.



- Stir the solution until the Eosin Y powder is completely dissolved, which may take several minutes.[4]
- (Optional) Add a single crystal of thymol to the solution to inhibit microbial growth.[4]
- Transfer the solution to a labeled storage bottle. The solution is stable at room temperature. [9]

Protocol 2: Preparation of 1% Alcoholic Eosin Y Stock Solution

Alcoholic solutions are often preferred for their faster staining and dehydration properties in histology.[4]

Materials:

- Eosin Y powder (disodium salt)
- 95-100% Ethanol
- · Distilled or deionized water
- Glacial Acetic Acid (optional)
- Magnetic stirrer and stir bar
- Graduated cylinders
- Beaker
- Weighing balance and weigh paper
- Storage bottle (amber glass recommended)

Procedure:

• Weigh 1 gram of **Eosin Y** powder and add it to a beaker.[4]



- Add 20 mL of distilled water and swirl to mix.[4]
- Add 80 mL of 95% ethanol and continue to mix.[4]
- Place the beaker on a magnetic stirrer and stir until the powder is fully dissolved.
- (Optional) For a deeper red stain, add 0.5 mL of glacial acetic acid to the final solution and mix well.[4][10]
- Transfer the solution to a labeled amber glass bottle for storage at room temperature.

Protocol 3: Preparation of 0.5% Aqueous Eosin Y Stock Solution

A lower concentration of **Eosin Y** is often used for more subtle cytoplasmic staining or when a lighter counterstain is desired.[2][4]

Materials:

- Eosin Y powder (disodium salt)
- Distilled or deionized water
- · Magnetic stirrer and stir bar
- Graduated cylinder
- Beaker
- Weighing balance and weigh paper
- Storage bottle

Procedure:

- Weigh 0.5 grams of Eosin Y powder and place it in a beaker.[4]
- Measure 100 mL of distilled water and add it to the beaker.[4]

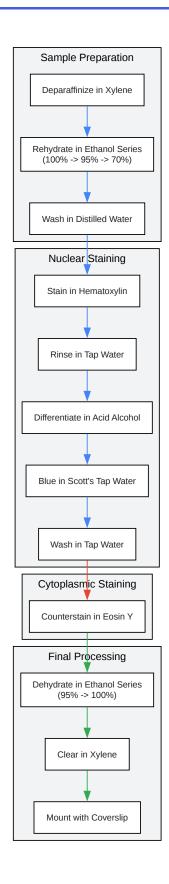


- Stir the mixture with a magnetic stirrer until all the powder has dissolved.
- Transfer the solution to a labeled storage bottle. Store at room temperature.[10]

Experimental Workflow: Hematoxylin and Eosin (H&E) Staining

The H&E stain is a fundamental histological procedure. The workflow involves a sequence of deparaffinization, rehydration, nuclear staining with hematoxylin, and cytoplasmic counterstaining with **Eosin Y**.[2][11]





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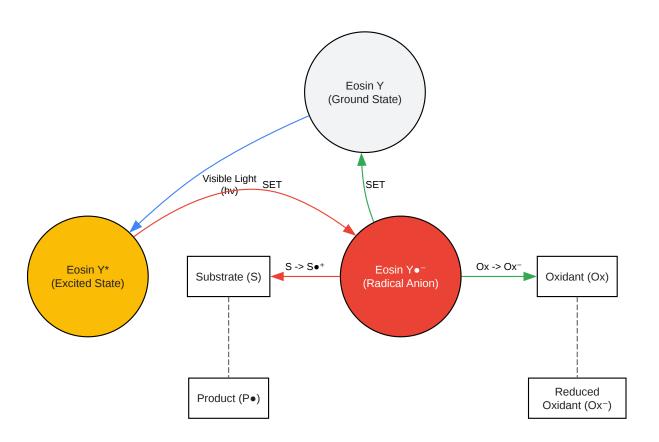
Caption: Workflow diagram of the Hematoxylin and Eosin (H&E) staining protocol.



Application in Photoredox Catalysis

Eosin Y has emerged as an inexpensive and readily available alternative to traditional transition metal photoredox catalysts.[12] It can convert visible light into chemical energy to facilitate single-electron transfer (SET) with organic substrates, thereby generating reactive radical intermediates for a variety of organic transformations.[12]

The general mechanism often involves either an oxidative or reductive quenching cycle. The diagram below illustrates a common oxidative quenching pathway.



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